Product packaging for Blonanserin D8(Cat. No.:)

Blonanserin D8

Cat. No.: B12429005
M. Wt: 375.6 g/mol
InChI Key: XVGOZDAJGBALKS-DBVREXLBSA-N
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Description

Significance of Stable Isotope Labeling in Pharmaceutical Sciences

The use of stable isotopes like deuterium (B1214612) has become a cornerstone of modern pharmaceutical research, offering a unique window into the complex interactions of drugs within biological systems. musechem.com

Utility in Preclinical Pharmacokinetic Research MethodologiesDeuterated compounds are invaluable tools in preclinical pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted (ADME).musechem.comhwb.gov.inUsing deuterated analogs as internal standards in mass spectrometry analysis leads to more accurate and reliable measurements of the parent drug's concentration in biological samples.thalesnano.comThis precision is vital for determining key pharmacokinetic parameters and predicting how a drug will behave in humans based on animal model data.aquigenbio.com

Overview of Blonanserin (B195606) as a Parent Compound for Deuteration Studies

Blonanserin is an antipsychotic medication used in the treatment of schizophrenia. tandfonline.comsemanticscholar.org It acts as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30FN3 B12429005 Blonanserin D8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30FN3

Molecular Weight

375.6 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

InChI

InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3/i13D2,14D2,15D2,16D2

InChI Key

XVGOZDAJGBALKS-DBVREXLBSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F)([2H])[2H])[2H]

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for Blonanserin D8

General Principles of Deuterium (B1214612) Labeling in Pharmaceutical Synthesis

Deuterium labeling involves the strategic replacement of hydrogen atoms (¹H) with their stable, heavier isotope, deuterium (²H or D). This substitution, while minimally altering the fundamental chemical properties of a molecule, can have a significant impact on its metabolic stability due to the kinetic isotope effect (KIE). chem-station.commusechem.com The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage, a characteristic that is leveraged in pharmaceutical development. chem-station.com

Deuterium-Hydrogen Exchange Reactions and Methodological Advancements

Hydrogen-deuterium exchange (H/D exchange) is a direct and efficient method for introducing deuterium into organic molecules. acs.org This reaction involves the replacement of a covalently bonded hydrogen atom with a deuterium atom from a deuterium source, often without the need for a catalyst for exchangeable protons like those in hydroxyl or amine groups. nih.gov For non-exchangeable C-H bonds, acid, base, or metal catalysts are employed to facilitate the exchange. uni-rostock.demdpi.comsnnu.edu.cn

Methodological advancements have significantly improved the efficiency and selectivity of H/D exchange reactions. nih.gov Transition metal catalysts, particularly those based on iridium, palladium, and ruthenium, are widely used for site-selective C-H activation and subsequent deuteration. uni-rostock.desnnu.edu.cn These methods allow for the introduction of deuterium at specific positions within a complex molecule, often at a late stage of the synthesis. acs.org The development of microwave-assisted protocols and continuous-flow systems has further advanced the field by reducing reaction times and improving the degree of deuteration. mdpi.com

The choice of deuterium source is critical, with deuterium oxide (D₂O) being the most common due to its low cost and availability. snnu.edu.cn Deuterium gas (D₂) is another key reagent, particularly in catalytic reduction and exchange reactions. silantes.com

Strategic Incorporation via Deuterated Precursors and Reagents in Organic Synthesis

An alternative and highly effective strategy for producing deuterated compounds is the use of deuterated building blocks or reagents in a multi-step synthesis. acs.org This approach involves incorporating a molecule that already contains deuterium at the desired positions into the final target structure. This method is particularly useful when specific and high levels of deuteration are required at sites not amenable to H/D exchange.

Commonly used deuterated reagents include deuterium oxide (D₂O), deuterated solvents like acetone-d₆, and simple alkylating agents such as methyl-d₃ iodide (CD₃I). nih.gov The synthesis of more complex deuterated precursors allows for their incorporation into larger drug molecules using standard organic synthesis techniques. nih.gov For example, the synthesis of Blonanserin (B195606) D8 can be envisioned through the coupling of a non-deuterated heterocyclic core with a deuterated N-ethylpiperazine moiety. google.comnih.gov This precursor-based strategy often provides excellent control over the location and number of deuterium atoms in the final product.

Enzymatic Synthesis Approaches for Site-Specific Deuteration

Enzymatic methods offer a powerful approach for achieving highly site-specific and stereoselective deuterium incorporation. researchgate.net Leveraging the inherent specificity of enzymes, these biocatalytic reactions can operate on free amino acids and other complex substrates, often avoiding the need for cumbersome protecting group strategies common in traditional organic synthesis. nih.gov Enzymes can catalyze H/D exchange at specific positions, such as the α- and β-carbons of amino acids, with high precision. acs.orgnih.gov

While small-molecule catalysts can struggle with regioselectivity, the three-dimensional structure of an enzyme's active site provides precise control over which hydrogen atoms are exchanged. nih.gov For instance, dual-enzyme systems have been developed that can selectively deuterate either the α-position or both the α- and β-positions of amino acids by controlling the reaction components. acs.orgnih.govresearchgate.net These methods typically use D₂O as the deuterium source, making them efficient and environmentally benign. researchgate.netresearchgate.net However, a significant challenge remains the limited substrate scope of many enzymes, which can restrict the widespread application of these highly selective methods. researchgate.net

Design and Chemical Synthesis of Blonanserin D8

This compound is the deuterated analog of blonanserin, an atypical antipsychotic. It is primarily used as an internal standard in clinical and research settings for the accurate quantification of the parent drug in biological samples using mass spectrometry. medchemexpress.com

Molecular Structure and Deuterium Placement in this compound (C₂₃H₂₂FN₃D₈)

The chemical structure of this compound is designed to be chemically identical to blonanserin, with the specific replacement of eight hydrogen atoms by deuterium atoms.

PropertyValueSource
Molecular Formula C₂₃H₂₂FN₃D₈ medchemexpress.com
Molecular Weight 375.55 medchemexpress.com
Unlabeled CAS 132810-10-7 medchemexpress.com

The placement of the deuterium atoms is critical and is located on the piperazine (B1678402) ring of the molecule. The systematic name, 2-(4-ethylpiperazin-1-yl-d8)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, while not consistently cited, along with structural data from SMILES notation (FC1=CC=C(C2=C(CCCCCC3)C3=NC(N4C([2H])([2H])C([2H])([2H])N(CC)C([2H])([2H])C4([2H])[2H])=C2)C=C1), confirms that all eight hydrogen atoms on the carbon backbone of the piperazine ring are substituted with deuterium. medchemexpress.com This specific placement ensures that the deuterated standard has a distinct mass shift from the unlabeled drug, facilitating its use in mass spectrometric analysis, without altering the core structure responsible for its chemical behavior in analytical systems.

Methodological Considerations for High Purity and Isotopic Enrichment in Research-Grade this compound

For this compound to function effectively as a research-grade internal standard, both high chemical purity and high isotopic enrichment are paramount. cdnisotopes.com Chemical impurities could interfere with analytical measurements, while low isotopic enrichment can compromise the accuracy of quantification. isotope.com

Isotopic Enrichment: This refers to the percentage of the labeled isotope at a specific position. isotope.com For a compound like this compound, an isotopic enrichment of over 98% or 99% is typically required. cdnisotopes.com This ensures that the vast majority of the molecules are indeed the desired D8 species. The presence of partially deuterated species (e.g., D1 to D7) or unlabeled compound (D0) must be minimized. rsc.org The synthesis strategy, often relying on a highly enriched deuterated precursor like N-ethylpiperazine-d8, is key to achieving this high level of enrichment.

Chemical Purity: The final product must be free from starting materials, reagents, and side-products from the synthesis. Standard chromatographic techniques are employed for purification. The quality control for research-grade deuterated compounds involves rigorous analytical testing. silantes.com Techniques such as high-resolution mass spectrometry (HR-MS) are used to confirm the mass and calculate the isotopic purity by analyzing the distribution of isotopologues. rsc.orgrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structural integrity of the molecule and verify the specific locations of the deuterium atoms. rsc.org

The synthesis of this compound would likely involve the coupling of 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine with a pre-synthesized, high-purity N-ethylpiperazine-d8. This precursor-based approach provides greater control over the final isotopic distribution compared to late-stage H/D exchange on the final blonanserin molecule, thereby ensuring the high standards required for its application in quantitative research are met.

Advanced Analytical Methodologies Utilizing Blonanserin D8

Role of Deuterated Internal Standards in Quantitative Bioanalysis

The reliability of quantitative bioanalysis heavily relies on the ability to correct for variability during sample preparation and analysis. Deuterated internal standards play a crucial role in this process, particularly in mass spectrometry-based methods. clearsynth.comlgcstandards.com

A stable isotope-labeled internal standard (SIIS) is a form of an analyte where one or more atoms have been substituted with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). lgcstandards.comacanthusresearch.com The fundamental principle behind using a SIIS in mass spectrometry is that it is chemically identical to the analyte of interest. lgcstandards.com This chemical similarity ensures that the SIIS and the analyte behave almost identically during sample extraction, cleanup, chromatographic separation, and ionization in the mass spectrometer's source. lgcstandards.comchromforum.org

However, because of the mass difference, the SIIS can be distinguished from the analyte by the mass spectrometer. lgcstandards.com This allows for the calculation of an analyte-to-internal standard peak area ratio. This ratio is used for quantification and effectively compensates for variations in sample recovery and matrix effects, which are common challenges in bioanalysis that can suppress or enhance the ionization of the analyte, leading to inaccurate results. clearsynth.comchromforum.org By adding a known concentration of the SIIS to the sample at the beginning of the workflow, any loss or variation that occurs during the analytical process will affect both the analyte and the SIIS to the same extent, thus maintaining a constant ratio and ensuring accurate quantification. nih.gov

Blonanserin (B195606) D8, a deuterated analog of Blonanserin, serves as an ideal internal standard for the quantitative analysis of Blonanserin in research matrices for several key reasons:

Co-elution with the Analyte: Due to its structural and chemical similarity to Blonanserin, Blonanserin D8 co-elutes very closely with the unlabeled drug during liquid chromatography. chromforum.org This is a significant advantage because it means that both compounds experience the same matrix effects at the same time, leading to more accurate correction and quantification. chromforum.org

Similar Ionization Efficiency: this compound and Blonanserin exhibit nearly identical ionization efficiencies in the mass spectrometer's ion source. chromforum.org This similarity is crucial for the internal standard to accurately reflect any suppression or enhancement of the analyte's signal caused by co-eluting matrix components.

Reduced Variability: The use of a stable isotope-labeled internal standard like this compound has been shown to significantly reduce variability and improve the precision and accuracy of LC-MS/MS assays. acanthusresearch.com This is because it compensates for potential inconsistencies in sample preparation and instrument response. fiveable.me

Mass Difference: A sufficient mass difference of three or more mass units between the analyte and the internal standard is generally required to prevent spectral overlap. acanthusresearch.com this compound fulfills this requirement, allowing for clear differentiation from the native Blonanserin in the mass spectrometer. nih.govnih.gov

Principles of Stable Isotope Internal Standard (SIIS) Application in Mass Spectrometry

Development and Validation of LC-MS/MS Methods for Blonanserin and its Metabolites in Research Matrices

The development of robust and reliable LC-MS/MS methods is essential for the accurate measurement of Blonanserin and its metabolites, such as N-desethyl Blonanserin, in various research samples. nih.govnih.govresearchgate.net

Effective chromatographic separation is critical to minimize interference from endogenous matrix components and ensure accurate quantification. For the analysis of Blonanserin and its metabolites, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. nih.govnih.govijpda.org

Columns: C18 columns are frequently used as the stationary phase for the separation of Blonanserin and its related compounds. nih.govnih.govijpda.orgresearchgate.net These columns provide good retention and separation for moderately polar to nonpolar compounds. Specific examples include Agilent Eclipse Plus C18 (4.6 × 100 mm, 3.5 µm) and Waters XBridge C8 (4.6 × 150 mm, 3.5 µm) columns. nih.govnih.govnih.gov

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous solution and an organic solvent. For instance, a common mobile phase combination is a mixture of methanol (B129727) and water (75:25, v/v) containing 5 mM ammonium (B1175870) formate (B1220265) as mobile phase A, and acetonitrile (B52724) with 0.1% formic acid as mobile phase B. nih.govnih.gov Another approach uses a mixture of 10 mM ammonium formate and 0.1% formic acid in water as mobile phase A, and 0.1% formic acid in methanol as mobile phase B. nih.govresearchgate.net The addition of formic acid helps to improve peak shape and ionization efficiency in positive ion mode. nih.gov

A typical LC method might have a total run time of around 4 to 5.5 minutes with a flow rate of 0.5 mL/min. nih.govnih.govresearchgate.net

Tandem mass spectrometry (MS/MS) operated in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantitative analysis. nih.gov This technique involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring a specific product ion that is formed after fragmentation in the collision cell. nih.gov

For Blonanserin and its related compounds, detection is typically performed using positive electrospray ionization (ESI+). nih.govnih.gov The optimized MRM transitions for the analytes and the internal standard are crucial for the specificity of the method.

Table 1: MRM Transitions for Blonanserin and Related Compounds

Compound Precursor Ion (m/z) Product Ion (m/z) Reference(s)
Blonanserin 368.10 296.90 nih.govnih.gov
Blonanserin 368.2 297.2 researchgate.netnih.gov
Blonanserin 367.24 296.19 jyoungpharm.org
N-desethyl Blonanserin 340.15 297.05 nih.govnih.gov
N-desethyl Blonanserin 340.2 297.1 researchgate.netnih.gov
N-desethyl Blonanserin-d8 348.15 302.05 nih.govnih.govresearchgate.net

This table is interactive. You can sort and filter the data by clicking on the column headers.

To ensure the reliability of the analytical method for research purposes, a thorough validation is performed according to established guidelines. researchgate.netjyoungpharm.org The key validation parameters include:

Specificity and Selectivity: This is assessed by analyzing blank matrix samples from multiple sources to ensure that no endogenous interferences co-elute with the analytes and internal standard at their respective retention times. nih.gov

Sensitivity: The lower limit of quantification (LLOQ) is determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy, typically within ±20% of the nominal concentration. researchgate.net For Blonanserin, LLOQs have been reported in the range of 0.01 to 0.1 ng/mL. nih.govnih.govresearchgate.netjyoungpharm.org

Linearity: Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. nih.gov The linearity of the method is evaluated over a specific concentration range, and a correlation coefficient (r²) of >0.99 is generally considered acceptable. nih.govnih.govijpda.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. jocpr.com These are evaluated at multiple quality control (QC) concentrations, including the LLOQ, low, medium, and high concentrations. nih.gov Intraday and interday precision are assessed, with acceptance criteria typically being within ±15% (±20% for LLOQ). nih.govjyoungpharm.org

Matrix Effects: This evaluates the influence of co-eluting matrix components on the ionization of the analytes. jyoungpharm.org It is determined by comparing the peak response of an analyte in a post-extraction spiked sample to that of a pure solution of the analyte at the same concentration.

Recovery: The extraction recovery of the method is determined by comparing the analyte peak area in a pre-extraction spiked sample to that in a post-extraction spiked sample at the same concentration. jyoungpharm.org

Stability: The stability of the analytes in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including bench-top stability, freeze-thaw stability, and long-term storage stability. nih.gov

Mass Spectrometric Detection Parameters and Multiple Reaction Monitoring (MRM) for Blonanserin, N-desethyl Blonanserin, and this compound Analogs

Application in Preclinical Biological Sample Quantification

The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This compound, as a deuterated analog of blonanserin, is ideally suited for this purpose in preclinical research. Its utility lies in its ability to mimic the physicochemical behavior of the parent analyte, blonanserin, during sample extraction, chromatographic separation, and ionization, thereby providing a highly accurate and precise method for quantification in complex biological matrices like animal plasma.

Quantification in Animal Plasma Samples for Research Studies

In preclinical pharmacokinetic studies, accurate determination of drug concentrations in plasma over time is critical. Deuterated internal standards, such as Blonanserin D5 and N-desethyl blonanserin-d8, are employed in LC-MS/MS methods to quantify blonanserin and its metabolites in animal plasma, such as from rats and mice. nih.govmdpi.com These studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate or formulation.

A validated LC-MS/MS method for the simultaneous determination of blonanserin and its active metabolite, N-desethyl blonanserin, in rat plasma utilized N-desethyl blonanserin-d8 as the internal standard. nih.govresearchgate.netnih.gov This method was successfully applied to a pharmacokinetic study in rats, demonstrating its suitability for preclinical research. nih.govnih.gov The assay achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL for both blonanserin and its metabolite, within a linear range of 0.1 to 100.0 ng/mL. nih.govresearchgate.netnih.gov Similarly, Blonanserin-D5 has been used as an internal standard in a method to quantify other compounds in mouse plasma, highlighting the transferability of such internal standards in various preclinical models. mdpi.com

The core of the methodology involves spiking a known concentration of the deuterated internal standard into the unknown plasma samples and the calibration standards. nih.gov When analyzed by LC-MS/MS, the ratio of the peak area of the analyte (blonanserin) to the peak area of the internal standard (e.g., a deuterated blonanserin analog) is used to construct the calibration curve and determine the concentration in the unknown samples. This ratioing technique effectively corrects for variations in sample handling and instrument response.

Below are tables summarizing the typical parameters of an LC-MS/MS method developed for the quantification of blonanserin in rat plasma using a deuterated internal standard. nih.govresearchgate.net

Table 1: Chromatographic and Mass Spectrometric Conditions Use the slider to see the different parameters.

Chromatographic Conditions
ParameterValue
HPLC System Agilent HPLC System nih.govresearchgate.net
Column Agilent Eclipse Plus C18 (4.6 × 100 mm, 3.5 μm) nih.govresearchgate.net
Column Temperature 35°C nih.govresearchgate.net
Mobile Phase A Methanol/water (75:25, v/v) with 5 mM ammonium formate nih.govresearchgate.net
Mobile Phase B Acetonitrile with 0.1% formic acid nih.govresearchgate.net
Flow Rate 0.5 mL/min nih.govresearchgate.net
Injection Volume 10 µL researchgate.net
Mass Spectrometric Conditions
ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer nih.govresearchgate.net
Ionization Mode Electrospray Ionization (ESI), Positive nih.govresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) nih.govresearchgate.net
MRM Transition (Blonanserin) m/z 368.10 ⟶ 296.90 nih.govresearchgate.netnih.gov
MRM Transition (N-desethyl blonanserin) m/z 340.15 ⟶ 297.05 nih.govresearchgate.netnih.gov
MRM Transition (N-desethyl blonanserin-d8) m/z 348.15 ⟶ 302.05 nih.govresearchgate.netnih.gov

Table 2: Method Validation Summary for Blonanserin Quantification in Rat Plasma This table presents typical validation results for a bioanalytical method.

Validation ParameterResult
Linearity Range 0.1–100.0 ng/mL nih.govresearchgate.netnih.gov
Correlation Coefficient (r²) > 0.99 mdpi.com
Lower Limit of Quantification (LLOQ) 0.1 ng/mL nih.govresearchgate.netnih.gov
Intra- and Inter-day Precision (%CV) < 15% mdpi.comresearchgate.net
Intra- and Inter-day Accuracy (%Bias) Within ±15% mdpi.com
Extraction Recovery (Blonanserin) 87.06–91.41% nih.gov
Matrix Effect (%CV of IS-normalized matrix factor) < 4.53% nih.gov

Considerations for Sample Preparation and Minimization of Matrix Interference in Bioanalytical Assays

The goal of sample preparation in bioanalysis is to extract the analyte and internal standard from the biological matrix, remove interfering substances, and concentrate the sample if necessary, without introducing variability. The choice of sample preparation technique is critical for the accuracy, precision, and robustness of the assay.

For the analysis of blonanserin in animal plasma, protein precipitation is a commonly used method due to its simplicity, speed, and cost-effectiveness. nih.govmdpi.comresearchgate.net This technique involves adding an organic solvent, such as acetonitrile or methanol, to the plasma sample. nih.govgrowingscience.com The solvent denatures and precipitates the plasma proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte and internal standard, can be directly injected into the LC-MS/MS system. nih.gov In one specific method, 100 μL of rat plasma was treated with 500 μL of acetonitrile after adding the internal standard. nih.gov The mixture was vortexed and then centrifuged at high speed (20,000 x g) to pellet the precipitated proteins. nih.gov

Despite its convenience, protein precipitation can be susceptible to matrix effects. growingscience.com Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components of the sample matrix (e.g., phospholipids, salts). growingscience.com These effects can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of the assay.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. nih.gov Because the deuterated standard co-elutes with the analyte and has nearly identical ionization properties, any signal suppression or enhancement it experiences will mirror that of the analyte. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized. nih.gov

Further strategies to minimize matrix interference include:

Optimization of Chromatography: Developing a robust chromatographic method that separates the analyte from the majority of matrix components is crucial. Adjusting the mobile phase composition, gradient, and type of stationary phase can achieve better resolution. nih.govresearchgate.net

Advanced Extraction Techniques: While protein precipitation is common, more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, further reducing matrix effects. researchgate.net However, these methods are more time-consuming and expensive. nih.gov

Instrumental Parameters: Fine-tuning mass spectrometer parameters, such as ion source temperature and gas flows, can help reduce the impact of matrix components on the ionization process. frontiersin.orgfrontiersin.org

In a validated method for blonanserin in rat plasma, the matrix effect was evaluated by comparing the response of the analyte in post-extraction spiked plasma with its response in a neat solution. nih.gov The precision of the internal standard-normalized matrix factor was found to be less than 4.53%, indicating that the endogenous matrix did not significantly affect the determination of blonanserin under the validated conditions. nih.gov This demonstrates the power of combining a simple, high-throughput extraction method with the use of a deuterated internal standard to achieve reliable quantification in preclinical studies. nih.gov

Blonanserin D8 in Preclinical Pharmacokinetic and Metabolic Research

Investigation of Metabolic Pathways Using Deuterated Analogs

The use of deuterated analogs like Blonanserin (B195606) D8 is instrumental in understanding the complex metabolic fate of the parent drug, blonanserin.

Tracing Blonanserin Biotransformation and Metabolite Formation in Research Models

Blonanserin undergoes metabolism in the liver primarily through the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites. frontiersin.orgdrugbank.com The main metabolic routes include hydroxylation of the cyclooctane (B165968) ring and N-deethylation of the piperazine (B1678402) ring. drugbank.com One of the major active metabolites is N-desethyl blonanserin. nih.gov

The use of Blonanserin D8 in preclinical models, such as rat and human liver microsomes, facilitates the clear identification and quantification of these metabolites. researchgate.netnih.gov The distinct mass of the deuterated analog allows researchers to differentiate it and its subsequent metabolic products from the endogenous and non-deuterated forms of the drug. This is particularly valuable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a common technique for quantifying drug and metabolite concentrations in biological samples. researchgate.netresearchgate.net

For instance, in a study using rat plasma, a validated LC-MS/MS method was developed for the simultaneous determination of blonanserin and N-desethyl blonanserin, using N-desethyl blonanserin-d8 as an internal standard. researchgate.netresearchgate.net This method demonstrated good linearity, precision, and accuracy, enabling its successful application in a pharmacokinetic study. nih.govresearchgate.net

MetaboliteSite of MetabolismResulting Compound
M-1N-deethylation of the piperazine ringN-desethyl blonanserin
M-3Hydroxylation of the cyclooctane ring7- and 8-hydroxylated blonanserin

Role of this compound in Elucidating Cytochrome P450-Mediated Metabolic Mechanisms

Blonanserin is predominantly metabolized by the CYP3A4 enzyme. drugbank.comnih.gov Studies have shown that genetic variations in the CYP3A4 gene can significantly impact the metabolism of blonanserin. researchgate.netnih.gov this compound, in conjunction with its non-deuterated counterpart, is used in in vitro systems with recombinant CYP enzymes to pinpoint the specific contributions of different CYP isoforms to blonanserin's metabolism.

Research has demonstrated that various CYP3A4 variants exhibit different catalytic efficiencies towards blonanserin. nih.gov For example, compared to the wild-type CYP3A4, some variants show a decreased ability to metabolize blonanserin, while others may have an increased clearance rate. nih.gov The use of deuterated standards in these assays ensures the precise measurement of metabolic turnover, helping to characterize the enzymatic kinetics (Km and Vmax) for each specific CYP isoform. This information is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.

Preclinical Pharmacokinetic Research Employing this compound

This compound is an indispensable tool in preclinical pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Studies on Drug Absorption, Distribution, and Elimination in in vitro and Animal Models

Preclinical PK studies often utilize in vitro models, such as cell cultures, and animal models to predict the behavior of a drug in humans. nih.govwikipedia.org this compound is frequently employed as an internal standard in these studies to ensure the accuracy of the analytical measurements of blonanserin concentrations in various biological matrices like plasma, urine, and feces. drugbank.comresearchgate.net

Studies have shown that blonanserin is absorbed after oral administration with a time to maximum plasma concentration (Tmax) of about 1.5 hours. drugbank.comfrontiersin.org It is extensively distributed throughout the body and is highly bound to plasma proteins (over 99.7%). drugbank.com Elimination occurs primarily through metabolism, with metabolites excreted in the urine and feces. drugbank.comnih.gov Only a small fraction of the parent drug is excreted unchanged in the feces. researchgate.net

The development of novel formulations, such as transdermal patches, necessitates further PK studies. nih.govnih.gov In these investigations, this compound can be used to accurately quantify the plasma concentrations achieved with the new delivery system, helping to determine its bioavailability and dosing equivalence compared to oral formulations. nih.gov

Comparative Pharmacokinetic Analysis of Blonanserin and its Deuterated Analogs in Research Settings

Comparative PK studies are essential to confirm that the deuterated analog, this compound, behaves similarly to the non-deuterated blonanserin in vivo. researchgate.net These studies typically involve administering both compounds to animal models and comparing their key PK parameters. The expectation is that the deuterium (B1214612) substitution does not significantly alter the ADME properties of the molecule.

The following table summarizes typical pharmacokinetic parameters for blonanserin from studies in healthy human subjects, which provide a benchmark for preclinical comparative analyses.

ParameterValue (Fasting)Value (Postprandial)
Cmax (Geometric Mean Ratio)107.55%95.65%
AUC0–t (Geometric Mean Ratio)101.60%101.21%
AUC0–∞ (Geometric Mean Ratio)101.95%101.32%
90% Confidence Interval for Cmax97.79%–118.28%88.65%–103.20%
90% Confidence Interval for AUC0–t92.35%–111.78%95.89%–106.81%
90% Confidence Interval for AUC0–∞92.88%–111.91%96.02%–106.91%

Data from a bioequivalence study comparing test and reference blonanserin tablets. frontiersin.org

Mechanistic Studies on Isotope Effects in Blonanserin Metabolism

The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. google.com In the context of drug metabolism, this can provide valuable insights into the reaction mechanisms of drug-metabolizing enzymes. nih.gov

By comparing the rate of metabolism of blonanserin with that of this compound, researchers can determine if the breaking of a C-H bond is a rate-determining step in the metabolic pathway. researchgate.netresearchgate.netpatsnap.com For instance, if the N-deethylation of blonanserin is significantly slower for the deuterated analog (where deuterium is placed on the ethyl group), it would suggest that the cleavage of the C-H bond on the ethyl group is a critical step in the enzymatic reaction catalyzed by CYP3A4. Such studies contribute to a more fundamental understanding of enzyme function and drug-enzyme interactions.

Examination of Deuterium Kinetic Isotope Effects on Metabolic Stability and Rates

In preclinical research, the use of isotopically labeled compounds is a critical tool for understanding the pharmacokinetic and metabolic profiles of new drug candidates. The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium, can significantly alter the metabolic fate of a molecule. epo.orggoogle.com This is due to the deuterium kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. google.com Consequently, enzymatic reactions that involve the cleavage of this bond, such as the oxidative metabolism mediated by cytochrome P450 (CYP) enzymes, can be considerably slowed. google.comnih.gov

Blonanserin is primarily metabolized in the liver by the CYP3A4 enzyme. researchgate.netdrugbank.comnih.gov The main metabolic pathways include hydroxylation of the cyclooctane ring and N-deethylation of the piperazine ring, leading to the formation of various metabolites, some of which, like N-desethyl blonanserin (also known as Blonanserin C), are also active. researchgate.netdrugbank.com

The introduction of deuterium at metabolically vulnerable positions on the blonanserin molecule, creating a deuterated analog such as this compound, is investigated in research models to assess its impact on metabolic stability. By slowing the rate of metabolism, deuteration can potentially lead to a longer biological half-life and increased systemic exposure of the parent compound. epo.orggoogleapis.com While specific studies detailing the metabolic rates of a "this compound" are not prevalent in published literature, the principles of KIE allow for a theoretical examination. Research has more commonly focused on deuterated metabolites, such as N-desethyl blonanserin-d8, for use as internal standards in analytical assays due to their mass difference from the unlabeled metabolite. researchgate.netcolab.ws

The theoretical impact of deuteration on the metabolic stability of blonanserin can be illustrated by comparing the expected metabolic rates. Slower metabolism of the deuterated compound is a direct consequence of the kinetic isotope effect.

Impact of Deuteration on Metabolic Switching and Pathway Alterations in Research Models

A significant consequence of altering the rate of a primary metabolic pathway through deuteration is the potential for "metabolic switching." This occurs when the enzymatic processing of a drug is rerouted to alternative, previously minor, metabolic pathways. When a primary metabolic site on a molecule is "shielded" by deuterium, the metabolizing enzymes may target other available sites more readily.

In the case of blonanserin, the main metabolic routes are N-deethylation and hydroxylation. researchgate.net If deuterium atoms were strategically placed on the N-ethyl group of the piperazine ring, the rate of N-deethylation would be expected to decrease due to the kinetic isotope effect. This slowdown could cause a shift in metabolism, increasing the formation of hydroxylated metabolites.

For instance, studies on blonanserin have identified its major metabolites and their relative affinities for dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net A shift in the metabolic profile of a deuterated analog like this compound would necessitate a full re-evaluation in research models to determine if the new metabolite ratio alters the intended therapeutic action or introduces unexpected biological activity. While specific experimental data on metabolic switching for a this compound is not available in the reviewed literature, the known metabolic pathways of blonanserin provide a clear framework for such theoretical investigation in research settings.


Broader Research Applications and Future Perspectives of Deuterated Blonanserin Analogs

Utilization in Drug Discovery and Development Methodologies

The use of deuterium (B1214612) in drug design has evolved from a theoretical concept to a practical and powerful tool in the pharmaceutical industry. unibestpharm.com Deuterated compounds like Blonanserin (B195606) D8 are instrumental in early-stage research to overcome pharmacokinetic challenges and to refine the properties of lead compounds. unibestpharm.com

A fundamental application of deuterated analogs such as Blonanserin D8 lies in elucidating the relationship between a molecule's structure and its metabolic fate. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. tandfonline.comacs.org This increased bond strength can make a molecule more resistant to metabolic breakdown, particularly by cytochrome P450 (CYP) enzymes. tandfonline.comgoogle.com

Recent research has demonstrated the use of small-molecule catalysts to mimic liver CYP450 enzymes, successfully oxidizing a precursor of blonanserin at the same sites targeted by liver microsomes. researchgate.netpnas.org Synthesizing and studying deuterated versions of these specific sites provides direct insight into their contribution to the drug's metabolism. This knowledge is invaluable for designing new drug candidates with optimized metabolic stability and potentially improved therapeutic efficacy. researchgate.net

The development of deuterated versions of existing drugs is often more cost-effective and rapid than creating entirely new chemical entities from scratch. clearsynthdiscovery.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) have, in some cases, recognized deuterated compounds as New Chemical Entities (NCEs), a status that provides market exclusivity. researchgate.netnih.gov This regulatory pathway can allow developers to reference existing safety and efficacy data from the non-deuterated parent drug, significantly streamlining the development process. clearsynthdiscovery.comtandfonline.com

This compound, as a deuterated analog, can be considered a novel chemical entity used for research and optimization. researchgate.netmedchemexpress.com The modification through deuteration can lead to improved pharmacokinetic properties, such as a longer half-life, which could translate to different dosing regimens in a therapeutic context. google.comresearchgate.net This approach of "deuterium-enabled" drug optimization allows pharmaceutical companies to create improved versions of established drugs, potentially offering new intellectual property opportunities and extending the commercial life of a drug scaffold. unibestpharm.comclearsynthdiscovery.com

Contribution to Understanding Structure-Metabolism Relationships and Drug Design

Role in Advanced Pharmaceutical Research Techniques

Beyond drug metabolism studies, deuterated compounds like this compound serve as critical tools in various advanced analytical methods used in pharmaceutical research. wiseguyreports.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise three-dimensional structure and dynamics of molecules. wiseguyreports.com However, the abundance of hydrogen atoms in most organic molecules can lead to complex and overlapping signals in a standard ¹H NMR spectrum. Deuterated compounds are frequently used to simplify these spectra. wiseguyreports.comdatahorizzonresearch.com

The use of deuterated reagents and site-specific deuteration of a molecule under investigation are effective tools for spectral interpretation and structural elucidation. wiseguyreports.comchemrxiv.orgrsc.org By replacing specific hydrogen atoms with deuterium, corresponding signals are removed from the ¹H NMR spectrum, which helps in assigning the remaining signals and resolving complex structures. chemrxiv.org Furthermore, techniques like 2D ²H-¹H isotope correlation spectroscopy (iCOSY) can be used with partially deuterated compounds to probe through-space interactions and characterize solid-state packing, which is crucial for understanding the physical properties of a drug substance. chemrxiv.orgrsc.org this compound, with its defined pattern of deuterium substitution, is an ideal candidate for such advanced NMR studies to investigate its molecular structure and dynamics with high precision.

A key principle of using deuteration in drug design is that this modification typically does not alter a molecule's fundamental shape or its ability to interact with biological targets like receptors. tandfonline.com Deuterated compounds generally retain the potency and selectivity of their non-deuterated (protio) counterparts. tandfonline.com Blonanserin is a potent antagonist of dopamine (B1211576) D₂ and D₃ receptors and the serotonin (B10506) 5-HT₂ₐ receptor, with low affinity for other receptors, which contributes to its pharmacological profile. drugbank.comfrontiersin.orgnih.gov this compound is expected to exhibit this same receptor binding profile. medchemexpress.com

This conservation of pharmacodynamics, combined with altered pharmacokinetics, makes deuterated ligands invaluable research tools. For instance, in studies of GABA-A receptors, deuterated ligands showed improved metabolic stability and bioavailability, which increased their duration of action in in vivo behavioral studies without changing their receptor selectivity. nih.govacs.org This allows researchers to study the physiological effects of sustained receptor engagement.

This compound and its metabolites, such as N-desethyl blonanserin-d8, are also used as internal standards in sensitive bioanalytical methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov These standards are essential for accurately quantifying the concentration of blonanserin and its metabolites in plasma samples from preclinical pharmacokinetic studies in animal models. semanticscholar.orgnih.gov

Table 1: Receptor Binding Profile of Blonanserin This table summarizes the known receptor binding affinities of the parent compound, blonanserin, which are expected to be retained by this compound.

Receptor Affinity/Action Reference
Dopamine D₂ Potent Antagonist drugbank.comnih.gov
Dopamine D₃ Potent Antagonist nih.gov
Serotonin 5-HT₂ₐ Potent Antagonist drugbank.comfrontiersin.org
Adrenaline α₁ Low Affinity nih.gov
Histamine H₁ Low Affinity nih.gov
Muscarinic M₁ Low Affinity nih.gov

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Evolving Landscape of Deuterated Drug Research

The field of deuterated drug research is expanding rapidly, transitioning from a niche area of medicinal chemistry to a mainstream strategy in pharmaceutical development. globenewswire.com The global market for deuterated drugs was valued at over $300 million in 2023 and is projected to grow significantly, driven by increasing research and development investment and supportive regulatory environments. clearsynthdiscovery.comglobenewswire.com

Initially, there was skepticism about whether deuterium substitution could provide meaningful clinical and commercial benefits. tandfonline.com However, the successful development and approval of deuterated drugs have validated the approach, demonstrating that the metabolic differences imparted by deuterium can lead to clinically important improvements. acs.orgtandfonline.com This success has boosted confidence among pharmaceutical and biotechnology companies, leading to increased partnerships and investment in the exploration of deuterated therapies. clearsynthdiscovery.com

The current landscape sees a plethora of deuterated compounds in clinical development for various conditions. tandfonline.com This trend indicates a bright future for deuteration, not only for creating improved versions of existing medicines but also as a tool in the de novo design of novel therapeutics. unibestpharm.comtandfonline.com As our understanding of the nuanced effects of deuteration grows, compounds like this compound will continue to be vital research tools, contributing to the development of the next generation of pharmaceuticals. unibestpharm.com

Methodological Advancements in Deuterium Labeling and Synthesis for Research

The synthesis of deuterated compounds such as this compound relies on evolving methodologies that aim for efficiency, selectivity, and high levels of isotope incorporation. researchgate.net

Traditional and Modern Synthesis Strategies:

Use of Labeled Starting Materials: A foundational approach involves utilizing isotopically enriched starting materials within an established synthetic route. x-chemrx.com For instance, the synthesis of Blonanserin often involves reacting a chloro-pyridine intermediate with N-ethylpiperazine. lookchem.comgoogle.comgoogle.com To produce this compound, a deuterated version of one of these precursors would be used, carrying the deuterium atoms into the final molecular structure.

Late-Stage Hydrogen Isotope Exchange (HIE): More advanced and efficient methods focus on introducing deuterium at a late stage of the synthesis. acs.org This is highly advantageous as it avoids the need to create complex, custom-synthesized starting materials. HIE reactions, often catalyzed by metals like iridium, palladium, or ruthenium, allow for the direct exchange of hydrogen atoms for deuterium on a nearly complete molecule. musechem.comresearchgate.net

Flow Chemistry: Emerging techniques like flow chemistry are being adopted for deuteration. ansto.gov.au This method allows for precise control over reaction parameters such as temperature and time, which can improve the selectivity of deuterium incorporation, increase yields, and minimize the decomposition of complex molecules. ansto.gov.au

These methodological advancements make the production of specifically labeled compounds like this compound more feasible and cost-effective, supporting their wider use in research. x-chemrx.com

Emerging Research Applications for Deuterated Pharmaceutical Compounds beyond Traditional Pharmacokinetics

The use of deuterated compounds is expanding significantly beyond their role as internal standards in pharmacokinetic (PK) studies, which measure drug absorption, distribution, metabolism, and excretion (ADME). acs.orgresearchgate.net

Metabolic Fate and Mechanistic Studies: Deuterium-labeled compounds are invaluable for elucidating the metabolic pathways of a drug. researchgate.net By tracking the deuterated fragments of a molecule like this compound after it has been processed by liver enzymes, researchers can identify the specific sites on the molecule that are vulnerable to metabolism. tandfonline.com This helps in understanding how the drug is broken down, what metabolites are formed, and provides crucial insights into the drug's mechanism of action and potential interactions. wikipedia.org

The Kinetic Isotope Effect (KIE) and "Heavy Drugs": A primary frontier in deuterated compound research is the deliberate use of the deuterium kinetic isotope effect (KIE). portico.org The bond between carbon and deuterium (C-D) is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. tandfonline.com This effect can be harnessed in several ways:

Improved Metabolic Stability: By strategically replacing hydrogen with deuterium at known metabolic "soft spots" on a drug molecule, its breakdown by enzymes like Cytochrome P450 can be slowed. tandfonline.comnih.gov This can lead to a longer drug half-life, more stable plasma concentrations, and potentially a better safety profile by reducing the formation of toxic metabolites. acs.orgnih.gov

Development of Novel Therapeutics: This principle has led to the development of "heavy drugs," which are new chemical entities designed from the outset to have improved pharmacokinetic properties. researchgate.net The first FDA-approved deuterated drug, deutetrabenazine, validated this approach, and several others have since entered clinical development and use. nih.gov

This strategy represents a shift from using deuterated analogs as passive tools for measurement to actively designing them as potentially superior therapeutic agents. nih.gov The research application thus moves beyond observing pharmacokinetics to intentionally modifying them for therapeutic benefit.

Q & A

Q. What frameworks ensure systematic reviews of this compound's receptor selectivity are bias-free?

  • Methodological Answer :
  • Follow PRISMA guidelines: Use Boolean operators (e.g., "this compound" AND "receptor affinity") to search multiple databases (PubMed, EMBASE).
  • Assess study quality via Cochrane risk-of-bias tools, focusing on randomization and blinding adequacy in included trials .

Methodological Pitfalls to Avoid

  • Overgeneralizing Findings : Avoid claiming broad antipsychotic efficacy without specifying patient subgroups (e.g., first-episode vs. treatment-resistant schizophrenia) .
  • Inadequate Power Calculations : Use G*Power software to determine sample sizes a priori, ensuring sufficient power (≥80%) to detect clinically meaningful effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.